molecular formula C24H37N3O5 B13742405 2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt CAS No. 317-83-9

2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt

Katalognummer: B13742405
CAS-Nummer: 317-83-9
Molekulargewicht: 447.6 g/mol
InChI-Schlüssel: MZEVGJJYKJDFQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt is a chemical compound known for its unique structure and properties It is derived from 2-Cyclohexyl-4,6-dinitrophenol, a compound characterized by the presence of nitro groups and a cyclohexyl ring

Vorbereitungsmethoden

The synthesis of 2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt typically involves the nitration of cyclohexylphenol followed by the formation of the dicyclohexylamine salt. The nitration process introduces nitro groups into the phenol ring, which is then reacted with dicyclohexylamine to form the salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions with various reagents. Common reagents used in these reactions include reducing agents like hydrides and oxidizing agents. .

Wissenschaftliche Forschungsanwendungen

2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt is utilized in various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt involves its interaction with various molecular targets. The nitro groups in the compound can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and proteins, influencing biochemical pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

317-83-9

Molekularformel

C24H37N3O5

Molekulargewicht

447.6 g/mol

IUPAC-Name

N-cyclohexylcyclohexanamine;2-cyclohexyl-4,6-dinitrophenol

InChI

InChI=1S/C12H14N2O5.C12H23N/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,15H,1-5H2;11-13H,1-10H2

InChI-Schlüssel

MZEVGJJYKJDFQA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O.C1CCC(CC1)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.